molecular formula C7H9NO2S B040807 Methyl (4-methyl-1,3-thiazol-2-yl)acetate CAS No. 117840-81-0

Methyl (4-methyl-1,3-thiazol-2-yl)acetate

Cat. No. B040807
CAS RN: 117840-81-0
M. Wt: 171.22 g/mol
InChI Key: MTVVMHZOBFCPMW-UHFFFAOYSA-N
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Description

"Methyl (4-methyl-1,3-thiazol-2-yl)acetate" is a chemical compound that has been the subject of various studies, focusing on its synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves reactions under specific conditions, using different organic reagents. For example, the synthesis of related thiazole derivatives involves initial condensation with phenyl isothiocyanate and subsequent reactions (Amr et al., 2009).

Molecular Structure Analysis

X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and other spectroscopic techniques are commonly used to determine the molecular and solid-state structures of these compounds. For example, Gültekin et al. (2020) used XRD, FT-IR, UV-VIS, and NMR to characterize a similar compound, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).

Chemical Reactions and Properties

These compounds often exhibit interesting chemical reactivities and properties. For instance, synthesis can involve reactions with dimethyl acetylenedicarboxylate (DMAD) under various conditions to obtain specific products (Stolpovskaya et al., 2022).

Scientific Research Applications

Applications in Chemical Synthesis

Methyl (4-methyl-1,3-thiazol-2-yl)acetate and its derivatives have been widely used in chemical synthesis, particularly in the creation of various biologically active compounds. For instance, Abdel-Wahab et al. (2008) described the synthesis of several compounds from Methyl 2-(thiazol-2-ylcarbamoyl)acetate, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab, 2008). Furthermore, compounds containing the thiazole ring have been synthesized for anti-diabetic applications, as demonstrated by Abbasi et al. (2020), who reported on the inhibition of α-glucosidase enzyme, suggesting potential as valuable anti-diabetic agents (Abbasi, 2020).

Role in Biological Activity

The thiazole ring, a component of this compound, has been associated with biological activity. Párkányi et al. (2000) synthesized quinazoline derivatives with thiazole substituents, indicating expected biological activity (Párkányi, 2000). Similarly, compounds with thiazole and triazole derivatives were synthesized by Maliszewska-Guz et al. (2005), showing effects on the central nervous system in mice (Maliszewska-Guz, 2005).

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, Turan-Zitouni et al. (2004) synthesized thiazole derivatives showing antimicrobial activity and toxicity (Turan-Zitouni, 2004). Additionally, Praveen et al. (2013) synthesized thiazole acetamide derivatives, demonstrating antibacterial and antifungal activity, indicating their potential in antimicrobial applications (Praveen, 2013).

Safety and Hazards

“Methyl (4-methyl-1,3-thiazol-2-yl)acetate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazoles and their derivatives have a wide range of applications in different fields, and the interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVVMHZOBFCPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427879
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117840-81-0
Record name methyl (4-methyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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